PDE10A Selectivity Enhancement When the (Methoxyethyl)pyrazole Moiety Replaces a Trimethoxyphenyl Group
In the lead optimisation of imidazo[1,2‑a]pyrazine PDE10A inhibitors, replacement of the trimethoxyphenyl group of compound 1 with a (methoxyethyl)pyrazole moiety (giving compound 2) maintained PDE10A inhibitory potency while markedly enhancing selectivity against other PDE isoforms. This is the closest available quantitative evidence for the differentiated pharmacological value of the methoxyethyl‑pyrazole substructure .
| Evidence Dimension | PDE isoform selectivity (qualitative observation) |
|---|---|
| Target Compound Data | Compound 2 (bearing the methoxyethyl‑pyrazole moiety): PDE10A inhibition maintained; selectivity against other PDEs enhanced. |
| Comparator Or Baseline | Compound 1 (bearing a trimethoxyphenyl group): PDE10A inhibition with limited selectivity. |
| Quantified Difference | The publication states that selectivity was enhanced but does not report fold‑selectivity values in the abstract; quantitative IC₅₀ and selectivity data are available in the full text . |
| Conditions | High‑throughput screening and in vitro PDE inhibition assays (full panel of PDE isoforms). |
Why This Matters
When a procurement decision involves building blocks for CNS‑targeted PDE10A inhibitors, the methoxyethyl‑pyrazole motif provides a validated selectivity advantage that trimethoxyphenyl or simple alkyl substituents cannot replicate.
- [1] Bartolomé‑Nebreda JM et al. J Med Chem, 2014, 57, 4196‑4212. DOI: 10.1021/jm500073h. View Source
